8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. The compound is characterized by a dibenzo[b,f][1,4]thiazepine core, which is a fused bicyclic system containing sulfur and nitrogen atoms. The addition of an amino group and a methylene group at specific positions enhances its biological activity.
This compound falls under the category of heterocyclic compounds, specifically thiazepines. It is classified as an aromatic compound due to the presence of multiple interconnected benzene rings, contributing to its stability and reactivity.
The synthesis of 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide typically involves multi-step organic reactions. Common methods include:
The exact synthetic route can vary based on starting materials and desired yields. Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the efficiency of synthesis.
The molecular formula of 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is , with a molecular weight of approximately 272.32 g/mol . The structure features:
The compound's structural representation can be depicted using SMILES notation: C1=CC=C2C(=C1)N(C(=O)C2=O)S=C3C=CC=C(C3)N .
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide can undergo various chemical reactions:
Understanding the reactivity patterns requires knowledge of the electronic properties imparted by the heteroatoms (nitrogen and sulfur) within the ring structure.
The mechanism of action for this compound primarily relates to its potential pharmacological effects. It may act as an inhibitor in various biological pathways, particularly those involving neurotransmitter regulation or enzyme activity modulation.
Research indicates that similar compounds in this class exhibit activity against histone deacetylases, which are crucial in gene expression regulation . This suggests that 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide may also possess therapeutic potential in cancer treatment or neurodegenerative diseases.
While specific physical properties such as boiling point are not well-documented, general characteristics include:
Key chemical properties include:
Relevant data concerning safety and handling indicate that it should be stored in a cool, dark place to prevent degradation .
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide has potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1